molecular formula C5H13NO B8256280 (4R)-4-Amino-1-pentanol

(4R)-4-Amino-1-pentanol

Cat. No.: B8256280
M. Wt: 103.16 g/mol
InChI Key: JAXJUENAJXWFBX-RXMQYKEDSA-N
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Description

(4R)-4-Amino-1-pentanol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (4R)-4-Amino-1-pentanol can be synthesized through several methods. One common approach involves the reduction of 4-nitro-1-pentanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-hydroxy-1-pentanal with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reducing agent, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Amino-1-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4R)-4-Amino-1-pentanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-4-Amino-1-pentanol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (4S)-4-Amino-1-pentanol: The enantiomer of (4R)-4-Amino-1-pentanol, with similar chemical properties but different biological activities.

    4-Amino-2-pentanol: A structural isomer with different physical and chemical properties.

    4-Amino-1-butanol: A shorter chain analog with distinct reactivity and applications.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer

Properties

IUPAC Name

(4R)-4-aminopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJUENAJXWFBX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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